molecular formula C3H11ClN2O2S B6208773 (2S)-1-aminopropane-2-sulfonamide hydrochloride CAS No. 2322926-90-7

(2S)-1-aminopropane-2-sulfonamide hydrochloride

Cat. No.: B6208773
CAS No.: 2322926-90-7
M. Wt: 174.6
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Description

(2S)-1-aminopropane-2-sulfonamide hydrochloride is a chemical compound with significant applications in various scientific fields. It is characterized by its sulfonamide group, which is known for its role in medicinal chemistry, particularly in the development of antibiotics and other therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-aminopropane-2-sulfonamide hydrochloride typically involves the reaction of (2S)-1-aminopropane-2-sulfonamide with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the final product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-aminopropane-2-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. Major products formed from these reactions include various derivatives of the original compound, which can be used in further applications.

Scientific Research Applications

(2S)-1-aminopropane-2-sulfonamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in the study of biological processes and the development of biochemical assays.

    Medicine: It is used in the development of therapeutic agents, particularly in the treatment of bacterial infections.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-aminopropane-2-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes, which can disrupt bacterial cell wall synthesis and lead to the death of the bacteria. This makes it an effective antibacterial agent.

Comparison with Similar Compounds

(2S)-1-aminopropane-2-sulfonamide hydrochloride can be compared with other similar compounds, such as:

    Sulfanilamide: Another sulfonamide compound with similar antibacterial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: A sulfonamide antibiotic used to treat various bacterial infections.

The uniqueness of this compound lies in its specific structure and the presence of the (2S) configuration, which can influence its biological activity and effectiveness as a therapeutic agent.

Properties

CAS No.

2322926-90-7

Molecular Formula

C3H11ClN2O2S

Molecular Weight

174.6

Purity

95

Origin of Product

United States

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